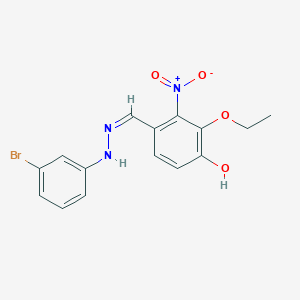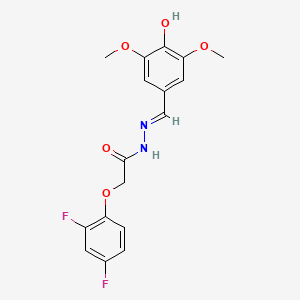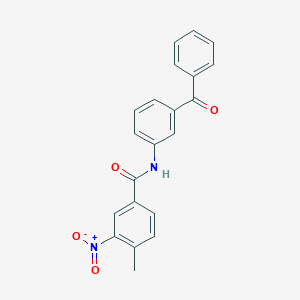methyl]phosphonate](/img/structure/B6137713.png)
bis(2-chloroethyl) [[(aminocarbonyl)oxy](3-nitrophenyl)methyl]phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-chloroethyl) [[(aminocarbonyl)oxy](3-nitrophenyl)methyl]phosphonate, commonly known as BNPP, is a chemical compound that has been widely used in scientific research for its potential as an anticancer agent. This compound belongs to the family of nitrogen mustards, which are a class of alkylating agents that have been used in cancer chemotherapy for many years. BNPP has been shown to have promising anticancer activity against a range of different cancer cell lines, making it an attractive candidate for further research.
作用机制
BNPP exerts its anticancer activity through a mechanism known as DNA alkylation. This process involves the covalent binding of BNPP to DNA, which leads to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately leading to cell death. BNPP has been shown to be highly selective for cancer cells, which may be due to differences in DNA repair mechanisms between cancer and normal cells.
Biochemical and Physiological Effects:
BNPP has been shown to have a range of biochemical and physiological effects in cancer cells. In addition to its DNA alkylation activity, BNPP has been shown to induce apoptosis (programmed cell death) in cancer cells. BNPP has also been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation.
实验室实验的优点和局限性
One of the main advantages of using BNPP in lab experiments is its potent anticancer activity. This makes it an attractive candidate for studying the mechanisms of cancer cell death and developing new cancer chemotherapy agents. However, one of the limitations of using BNPP is its potential toxicity to normal cells. Careful attention must be paid to the concentration and duration of BNPP exposure to ensure that normal cells are not damaged.
未来方向
There are several potential future directions for research on BNPP. One area of interest is the development of new BNPP derivatives that may have improved anticancer activity or reduced toxicity. Another area of interest is the development of new drug delivery systems that may improve the efficacy and safety of BNPP in cancer chemotherapy. Finally, there is a need for further research on the mechanisms of action of BNPP and its potential use in combination with other anticancer agents.
合成方法
BNPP can be synthesized through a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of 3-nitrobenzyl alcohol with phosgene to form 3-nitrobenzyl chloroformate. This intermediate is then reacted with bis(2-chloroethyl)amine to form the desired product, BNPP. The synthesis of BNPP is a complex process that requires careful attention to detail and a thorough understanding of chemical reactions.
科学研究应用
BNPP has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that BNPP has potent cytotoxic activity against a range of different cancer cell lines, including breast cancer, lung cancer, and leukemia. In vivo studies have also demonstrated the anticancer activity of BNPP in animal models of cancer. These results suggest that BNPP may be a promising candidate for further development as a cancer chemotherapy agent.
属性
IUPAC Name |
[bis(2-chloroethoxy)phosphoryl-(3-nitrophenyl)methyl] carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2N2O7P/c13-4-6-21-24(20,22-7-5-14)11(23-12(15)17)9-2-1-3-10(8-9)16(18)19/h1-3,8,11H,4-7H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZQPNCKFYMULQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(OC(=O)N)P(=O)(OCCCl)OCCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N2O7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[Bis(2-chloroethoxy)phosphoryl-(3-nitrophenyl)methyl] carbamate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-chloroisonicotinoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6137633.png)
![2-{4-hydroxy-2-[(3-hydroxybenzylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}-N-(2-methylphenyl)acetamide](/img/structure/B6137634.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-(2,3,5,6-tetrafluorophenoxy)acetohydrazide](/img/structure/B6137640.png)
![4-[(1-cycloheptyl-4-piperidinyl)oxy]-N-(4-pyridinylmethyl)benzamide](/img/structure/B6137641.png)



![1-methyl-2-[(6-nitro-1,3-benzodioxol-5-yl)methyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6137661.png)
![{1-[3-(allyloxy)benzoyl]-3-piperidinyl}(2-methoxyphenyl)methanone](/img/structure/B6137668.png)
![1-(2-methoxyethyl)-N-[3-(4-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6137671.png)

![2-(4-methoxybenzyl)-4-[3-(methylthio)propanoyl]morpholine](/img/structure/B6137687.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B6137714.png)
![ethyl 2-[(4-methylphenyl)hydrazono]-3-oxobutanoate](/img/structure/B6137718.png)